molecular formula C15H26N2O4 B2391643 Di-tert-butyl 1-(bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate CAS No. 1326242-72-1

Di-tert-butyl 1-(bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate

Cat. No.: B2391643
CAS No.: 1326242-72-1
M. Wt: 298.383
InChI Key: FEPHQWPVQIMVGG-UHFFFAOYSA-N
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Description

Di-tert-butyl 1-(bicyclo[111]pentan-1-yl)hydrazine-1,2-dicarboxylate is a chemical compound with the molecular formula C15H26N2O4 It is characterized by the presence of a bicyclo[111]pentane core, which is a highly strained and rigid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of di-tert-butyl 1-(bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate typically involves the reaction of [1.1.1]propellane with di-tert-butyl azodicarboxylate and phenylsilane in the presence of manganese tris(dipivaloylmethane) (Mn(dpm)3). This reaction yields the desired compound, which can then be deprotected to obtain 1-bicyclo[1.1.1]pentylhydrazine .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the scalable synthesis route mentioned above provides a foundation for potential industrial applications. The use of [1.1.1]propellane and di-tert-butyl azodicarboxylate in the presence of Mn(dpm)3 offers a viable pathway for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl 1-(bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to obtain reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

Di-tert-butyl 1-(bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism by which di-tert-butyl 1-(bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate exerts its effects involves interactions with specific molecular targets and pathways. The bicyclo[1.1.1]pentane core provides rigidity and strain, which can influence the compound’s reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[1.1.1]pentane derivatives: These compounds share the same core structure and exhibit similar properties.

    Di-tert-butyl azodicarboxylate: A related compound used in the synthesis of di-tert-butyl 1-(bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate.

    1-Bicyclo[1.1.1]pentylhydrazine: A deprotected form of the compound with similar applications.

Uniqueness

This compound is unique due to its combination of the bicyclo[1.1.1]pentane core and hydrazine-1,2-dicarboxylate moiety. This combination imparts distinct structural and chemical properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

tert-butyl N-(1-bicyclo[1.1.1]pentanyl)-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O4/c1-13(2,3)20-11(18)16-17(12(19)21-14(4,5)6)15-7-10(8-15)9-15/h10H,7-9H2,1-6H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEPHQWPVQIMVGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NN(C(=O)OC(C)(C)C)C12CC(C1)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)manganese(III) (281 mg, 0.460 mmol) was dissolved in 2-propanol (100 mL) in a 1 L 3-necked flask equipped with addition funnel, gas inlet, and thermometer. The solution was cooled to −15° C. under nitrogen. Di-tert-butyl azodicarboxylate (8.11 g, 34.5 mmol) and phenylsilane (2.9 mL, 23 mmol) were dissolved in dichloromethane (100 mL) and this resulting orange solution was added to the above cooled solution dropwise over 10 minutes, maintaining the internal temperature at approximately −10° C. A solution of [1.1.1]propellane (Journal of the American Chemical Society (2001), 123(15), 3484-3492) (50 mL, 23 mmol, 0.46 M in pentane) was added to the reaction mixture in one portion at −15° C. The reaction was stirred at −15° C. for 30 minutes. The cold bath was removed and the reaction was allowed to warm to room temperature and stir for 4 hours. The reaction was concentrated and purification by flash column chromatography (5-20% ethyl acetate/heptanes) gave the title compound (6.38 g, 93%) as a clear oil which solidified upon standing. −ESI (M−H) 297.4; 1H NMR (400 MHz, CDCl3, δ): 6.26 (br. s., 1H), 2.37 (s, 1H), 2.02 (s, 6H), 1.45 (s, 18H).
Quantity
8.11 g
Type
reactant
Reaction Step One
Quantity
2.9 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
281 mg
Type
catalyst
Reaction Step Three
Yield
93%

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